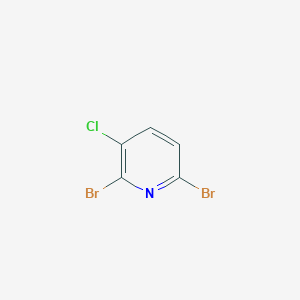

2,6-Dibromo-3-chloropyridine

Overview

Description

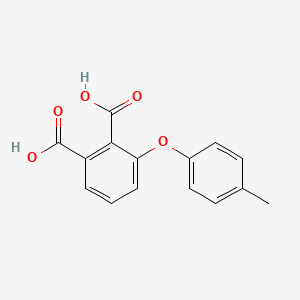

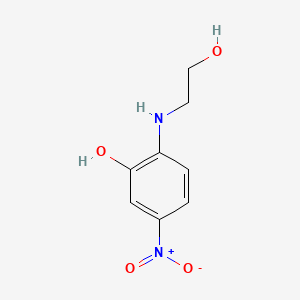

“2,6-Dibromo-3-chloropyridine” is a chemical compound with the molecular formula C5H2Br2ClN and a molecular weight of 271.34 . It is a solid substance .

Synthesis Analysis

The synthesis of compounds similar to “2,6-Dibromo-3-chloropyridine” has been studied. For instance, chemoselective Suzuki–Miyaura reactions on 3,5-dibromo-2,6-dichloropyridine were carried out in oven-dried pressure tubes under an argon atmosphere . The reactions were performed using PdCl2(PPh3)2, boronic acid, and K3PO4, followed by anhydrous toluene .

Molecular Structure Analysis

The molecular structure of “2,6-Dibromo-3-chloropyridine” has been optimized using both Density Functional Theory (DFT) and Hartree-Fock (HF) methods . The Molecular Electrostatic Potential (MEP) was computed using the B3LYP/6-311++G (d,p) level of theory .

Chemical Reactions Analysis

Chemoselective Suzuki–Miyaura reactions on 3,5-dibromo-2,6-dichloropyridine have been studied . The optimized reaction conditions allow for the facile access of 3-aryl- and 3,5-diarylpyridines in good yields .

Physical And Chemical Properties Analysis

“2,6-Dibromo-3-chloropyridine” is a solid substance . It should be stored in an inert atmosphere at a temperature between 2-8°C .

Scientific Research Applications

Synthesis and Coordination Chemistry

Derivatives of pyridine, such as 2,6-di(pyrazol-1-yl)pyridine and 2,6-di(pyrazol-3-yl)pyridine, which are related to 2,6-Dibromo-3-chloropyridine, have been utilized in the synthesis and coordination chemistry. They are used as ligands and have shown significant results in biological sensing with luminescent lanthanide compounds and in iron complexes demonstrating unique thermal and photochemical spin-state transitions (Halcrow, 2005).

Separation Techniques

Innovative separation methods for monochloropyridine isomers using nonporous adaptive crystals of pillararenes, which include 2-chloropyridine, have been developed. These methods are energy-efficient and show high selectivity and purity in separation processes, which can be relevant to compounds like 2,6-Dibromo-3-chloropyridine (Sheng et al., 2020).

Advances in Derivatives and Complexes

Significant advancements have been made in the chemistry of pyridine derivatives, like 2,6-di(pyrazol-1-yl)pyridine and 2,6-di(pyrazol-3-yl)pyridine. These advancements include the development of multi-functional spin-crossover switches and emissive f-element podand centers for biomedical sensors. These developments provide insights into the potential applications of 2,6-Dibromo-3-chloropyridine in similar fields (Halcrow, 2014).

Catalytic Studies

Studies on ruthenium ‘pincer’ complexes, synthesized using derivatives of pyridine, have shown promising results in catalysis, particularly in the transfer hydrogenation of carbonyl compounds. These findings suggest potential catalytic applications for 2,6-Dibromo-3-chloropyridine (Danopoulos et al., 2002).

Amination Processes

Amination processes involving polyhalopyridines, such as 5-bromo-2-chloropyridine, have been explored. These processes demonstrate high chemoselectivity and yield, indicating the potential for similar amination reactions using 2,6-Dibromo-3-chloropyridine (Ji, Li, & Bunnelle, 2003).

Mechanism of Action

Target of Action

The primary target of 2,6-Dibromo-3-chloropyridine is the carbon-carbon bond formation in organic compounds . This compound is often used in Suzuki-Miyaura cross-coupling reactions , a widely applied transition metal-catalyzed carbon-carbon bond-forming reaction .

Mode of Action

The mode of action of 2,6-Dibromo-3-chloropyridine involves its interaction with organometallic reagents, particularly organolithiums and organomagnesiums . In Suzuki-Miyaura cross-coupling reactions, the compound undergoes oxidative addition with formally electrophilic organic groups, where palladium becomes oxidized through its donation of electrons to form a new Pd-C bond .

Biochemical Pathways

The biochemical pathway primarily affected by 2,6-Dibromo-3-chloropyridine is the Suzuki-Miyaura cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound’s interaction with its targets leads to changes in the carbon-carbon bond formation of organic compounds .

Pharmacokinetics

Its use in suzuki-miyaura cross-coupling reactions suggests that it has a significant impact on the bioavailability of the resulting organic compounds .

Result of Action

The result of 2,6-Dibromo-3-chloropyridine’s action is the formation of new carbon-carbon bonds in organic compounds . This leads to the synthesis of complex organic structures, such as 3-aryl- and 3,5-diarylpyridines .

Action Environment

The action of 2,6-Dibromo-3-chloropyridine is influenced by environmental factors such as temperature . For instance, raising the bromination temperature to 300°C can affect the regioselectivity and product homogeneity . At 500°C, the 2- and 6-positions react almost exclusively .

Safety and Hazards

The safety data sheet for “2,6-Dibromo-3-chloropyridine” indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust, fume, gas, mist, vapors, or spray, and wearing protective gloves, eye protection, and face protection .

Future Directions

Future research could explore the use of “2,6-Dibromo-3-chloropyridine” as a building block for controlling π-stacking, network formation, and mirror symmetry breaking . Additionally, the synthesis of tetraarylpyridines by chemoselective Suzuki–Miyaura reactions of 3,5-dibromo-2,6-dichloropyridine could be further investigated .

properties

IUPAC Name |

2,6-dibromo-3-chloropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2Br2ClN/c6-4-2-1-3(8)5(7)9-4/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFDGSOAAFDXXDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1Cl)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2Br2ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00482807 | |

| Record name | 2,6-Dibromo-3-chloro-pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00482807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,6-Dibromo-3-chloropyridine | |

CAS RN |

55304-77-3 | |

| Record name | 2,6-Dibromo-3-chloropyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55304-77-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Dibromo-3-chloro-pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00482807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-dibromo-3-chloropyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(p-Tolyl)-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B1610775.png)

![6,8-Dichloro-3-methylimidazo[1,2-a]pyrazine](/img/structure/B1610779.png)